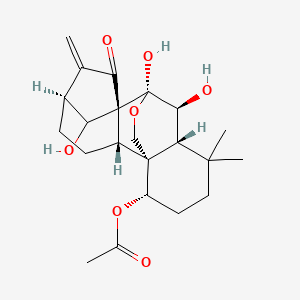
3-Azido-2-bromopyridine
Descripción general
Descripción
3-Azido-2-bromopyridine: is a heterocyclic organic compound that features both azido and bromo substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Azido-2-bromopyridine can be synthesized through a multi-step process starting from 2-bromopyridine. One common method involves the nucleophilic substitution of a suitable leaving group with an azide ion. For instance, 2-bromopyridine can be treated with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azido-2-bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The bromo group can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution Reactions: Various substituted pyridines.
Coupling Reactions: Biaryl compounds.
Cycloaddition Reactions: 1,2,3-Triazoles.
Aplicaciones Científicas De Investigación
Chemistry: 3-Azido-2-bromopyridine is used as a building block in organic synthesis. Its azido group allows for further functionalization through click chemistry, while the bromo group enables cross-coupling reactions .
Biology and Medicine: The azido group in this compound can be used for bioorthogonal labeling, which is a technique to label biomolecules in living systems without interfering with native biochemical processes .
Industry: In materials science, this compound can be used to synthesize novel polymers and materials with unique properties due to the presence of both azido and bromo functionalities .
Mecanismo De Acción
The mechanism of action of 3-azido-2-bromopyridine largely depends on the type of reaction it undergoesIn coupling reactions, the bromo group participates in the formation of carbon-carbon bonds through palladium-catalyzed mechanisms .
Comparación Con Compuestos Similares
2-Bromopyridine: Lacks the azido group, making it less versatile in click chemistry applications.
3-Azido-2-chloropyridine: Similar to 3-azido-2-bromopyridine but with a chloro substituent instead of bromo, which may affect its reactivity and the types of reactions it can undergo.
Uniqueness: this compound is unique due to the presence of both azido and bromo groups on the pyridine ring, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis and materials science .
Propiedades
IUPAC Name |
3-azido-2-bromopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHCKTZHEDFNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea](/img/structure/B8249381.png)
![(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B8249386.png)











